Cas no 10522-43-7 (2,5-dimethyl-8-Quinolinol)
2,5-dimethyl-8-Quinolinol Chemical and Physical Properties
Names and Identifiers
-
- 2,5-dimethyl-8-Quinolinol
- 2,5-dimethylquinolin-8-ol
- 2,4-DIMETHYLIMIDAZOLE
- 2,5-Dimethyl-8-hydroxychinolin
- 2,5-dimethyl-quinolin-8-ol
- 8-Hydroxy-2,5-dimethyl-chinolin
- 8-hydroxy-2,5-dimethylquinoline
- CHEMBRDG-BB 5175124
- 2,5-dimethyl-8-quinolinol(SALTDATA: FREE)
-
- MDL: MFCD00168975
- Inchi: 1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3
- InChI Key: GQUFSGXAEOXQJC-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C2=CC=C(C)N=C21
Computed Properties
- Exact Mass: 173.08400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 33.12000
- LogP: 2.55720
2,5-dimethyl-8-Quinolinol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-dimethyl-8-Quinolinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227700-1g |
2,5-Dimethylquinolin-8-ol |
10522-43-7 | 95% | 1g |
$302 | 2021-08-04 | |
| Chemenu | CM227700-5g |
2,5-Dimethylquinolin-8-ol |
10522-43-7 | 95% | 5g |
$853 | 2021-08-04 | |
| TRC | D477448-50mg |
2,5-Dimethyl-8-quinolinol |
10522-43-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D477448-100mg |
2,5-Dimethyl-8-quinolinol |
10522-43-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D477448-500mg |
2,5-Dimethyl-8-quinolinol |
10522-43-7 | 500mg |
$ 275.00 | 2022-06-05 | ||
| abcr | AB219307-250 mg |
2,5-Dimethyl-8-quinolinol; 95% |
10522-43-7 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB219307-1 g |
2,5-Dimethyl-8-quinolinol; 95% |
10522-43-7 | 1g |
€205.80 | 2022-06-11 | ||
| abcr | AB219307-5 g |
2,5-Dimethyl-8-quinolinol; 95% |
10522-43-7 | 5g |
€524.20 | 2022-06-11 | ||
| abcr | AB219307-10 g |
2,5-Dimethyl-8-quinolinol; 95% |
10522-43-7 | 10g |
€825.00 | 2022-06-11 | ||
| Chemenu | CM227700-1g |
2,5-Dimethylquinolin-8-ol |
10522-43-7 | 95% | 1g |
$218 | 2023-01-04 |
2,5-dimethyl-8-Quinolinol Suppliers
2,5-dimethyl-8-Quinolinol Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2,5-dimethyl-8-Quinolinol
Recent Advances in the Study of 2,5-dimethyl-8-Quinolinol (CAS: 10522-43-7): A Promising Compound in Chemical Biology and Medicine
2,5-dimethyl-8-Quinolinol (CAS: 10522-43-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its quinoline backbone and hydroxyl substitution, has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential therapeutic applications. This research brief synthesizes the latest findings on 2,5-dimethyl-8-Quinolinol, providing a comprehensive overview of its current status in the field.
One of the key areas of investigation has been the antimicrobial activity of 2,5-dimethyl-8-Quinolinol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes was highlighted as a potential mechanism. These findings suggest that 2,5-dimethyl-8-Quinolinol could serve as a scaffold for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.
In the realm of cancer research, 2,5-dimethyl-8-Quinolinol has shown promise as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported its ability to induce apoptosis in several cancer cell lines, including breast and lung cancer, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The compound's selectivity towards cancer cells, sparing normal cells, was particularly noteworthy. Additionally, its synergistic effects with conventional chemotherapeutic agents were explored, opening avenues for combination therapies that could enhance efficacy while reducing side effects.
The anti-inflammatory properties of 2,5-dimethyl-8-Quinolinol have also been a focal point of recent research. A 2024 study in European Journal of Pharmacology revealed its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound's interaction with the NF-κB pathway was identified as a critical mechanism underlying its anti-inflammatory effects. These findings position 2,5-dimethyl-8-Quinolinol as a potential candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its biological activities, recent efforts have been directed towards optimizing the physicochemical and pharmacokinetic properties of 2,5-dimethyl-8-Quinolinol. A study in Drug Development and Industrial Pharmacy explored various formulation strategies, including nanoencapsulation and prodrug approaches, to enhance its solubility and bioavailability. These advancements are crucial for translating the compound's in vitro efficacy into in vivo therapeutic outcomes, addressing one of the major challenges in its development as a drug candidate.
In conclusion, 2,5-dimethyl-8-Quinolinol (CAS: 10522-43-7) represents a versatile and promising compound in chemical biology and medicine. Its broad-spectrum biological activities, coupled with recent advancements in understanding its mechanisms and improving its drug-like properties, underscore its potential as a therapeutic agent. Future research should focus on further elucidating its molecular targets, conducting preclinical and clinical studies, and exploring its applications in combination therapies. The continued investigation of this compound holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammation.
10522-43-7 (2,5-dimethyl-8-Quinolinol) Related Products
- 826-81-3(2-methylquinolin-8-ol)
- 179626-99-4(8-Quinolinol,2-methyl-4-phenyl-)
- 72365-58-3(2,4-dimethyl-7-Quinolinol)
- 115310-98-0(2,4-Dimethyl-8-hydroxyquinoline)
- 6956-71-4(8-Quinolinol,5,5'-methylenebis[2-methyl-, dihydrochloride (9CI))
- 14128-73-5(Bis(2-methyl-8-hydroxyquinolinato)zinc)
- 10352-27-9(8-Quinolinol,2-methyl-, hydrochloride (1:1))
- 190908-10-2(7-Methoxy-2,4-dimethyl-1H-indole)
- 444344-83-6(2-Methyl-6,8-quinolinediol)
- 6759-80-4(2,5,7-Trimethylquinolin-8-ol)